molecular formula C14H17NO2 B13211215 3-Acetyl-1-(2-methylphenyl)piperidin-2-one

3-Acetyl-1-(2-methylphenyl)piperidin-2-one

Cat. No.: B13211215
M. Wt: 231.29 g/mol
InChI Key: CMJBUJLMAIKVMN-UHFFFAOYSA-N
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Description

3-Acetyl-1-(2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C14H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cycloaddition, and annulation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Acetyl-1-(2-methylphenyl)piperidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetyl-1-(2-methylphenyl)piperidin-2-one include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique acetyl and methylphenyl substituents, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-acetyl-1-(2-methylphenyl)piperidin-2-one

InChI

InChI=1S/C14H17NO2/c1-10-6-3-4-8-13(10)15-9-5-7-12(11(2)16)14(15)17/h3-4,6,8,12H,5,7,9H2,1-2H3

InChI Key

CMJBUJLMAIKVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C

Origin of Product

United States

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